molecular formula C15H17NO2S B8623542 2-(N-Boc-amino)-3-phenyl-thiophene

2-(N-Boc-amino)-3-phenyl-thiophene

Cat. No. B8623542
M. Wt: 275.4 g/mol
InChI Key: MJENTJBFWVNCJU-UHFFFAOYSA-N
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Patent
US09353102B2

Procedure details

3-Phenyl-thiophene-2-carboxylic acid (200 mg, 979 μmol), NEt3 (99.1 mg, 136 μL, 979 μmol) and diphenylphosphoryl azide (275 mg, 215 μL, 999 μmol) were dissolved in tert-BuOH. The solution was stirred at 85° C. for 5 h followed by RT overnight. The formed suspension was filtered and the filter cake was washed with a small amount of tert-BuOH. The filtrate was diluted with EtOAc, washed with H2O and brine. The organic layers were dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography (0% to 18% EtOAc in n-heptane) to give the title compound as a yellow solid (0.122 g, 45%). MS (ESI): m/z=276.2 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
136 μL
Type
reactant
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[CH:10][S:9][C:8]=2C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC[N:17]([CH2:20]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40]>>[C:39]([O:43][C:20](=[O:29])[NH:17][C:8]1[S:9][CH:10]=[CH:11][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([CH3:42])([CH3:41])[CH3:40]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(SC=C1)C(=O)O
Name
Quantity
136 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
215 μL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 85° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by RT overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The formed suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with a small amount of tert-BuOH
ADDITION
Type
ADDITION
Details
The filtrate was diluted with EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0% to 18% EtOAc in n-heptane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC=CC1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.122 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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